molecular formula C8H5BrN2 B2795079 4-Bromo-1,6-naphthyridine CAS No. 5268-14-4

4-Bromo-1,6-naphthyridine

Cat. No.: B2795079
CAS No.: 5268-14-4
M. Wt: 209.046
InChI Key: IQPRTBZXSSEENH-UHFFFAOYSA-N
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Description

4-Bromo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.

Safety and Hazards

While specific safety and hazard information for 4-Bromo-1,6-naphthyridine is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions in the study of 4-Bromo-1,6-naphthyridine and other 1,6-naphthyridines could involve further exploration of their synthesis methods, reactivity, and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines, reflecting their importance in synthetic and medicinal chemistry fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method includes the use of phosphorus tribromide in N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out by adding phosphorus tribromide to DMF with vigorous stirring, followed by the addition of 1,6-naphthyridone. The mixture is then neutralized with aqueous sodium bicarbonate solution and extracted with ethyl acetate to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Arylated Naphthyridines: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,6-naphthyridine stands out due to its specific bromine substitution, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .

Properties

IUPAC Name

4-bromo-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPRTBZXSSEENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CN=CC2=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5268-14-4
Record name 4-bromo-1,6-naphthyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Paudler et al., J. Heterocyclic Chem. 2 (4), 393-8 (1965), show the synthesis and NMR spectra of various 4-substituted-1,6-naphthyridines, for example, the reaction of 4-hydroxy-1,6-naphthyridine with POBr3 or POCl3 to obtain 4-bromo-1,6-naphthyridine or 4-chloro-1,6-naphthyridine, respectively. Also shown is the reaction of 4-bromo-1,6-naphthyridine with dimethylamine to produce 4-dimethylamino-1,6-naphthyridine and the reaction 4-chloro-1,6-naphthyridine with piperidine or hydrazine to produce 4-(1-piperidinyl)-1,6-naphthyridine or 4-hydrazino-1,6-naphthyridine, respectively.
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